molecular formula C9H16N2O3 B11765922 (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B11765922
M. Wt: 200.23 g/mol
InChI Key: QCCCYHVGVUJJLT-YLWLKBPMSA-N
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Description

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a hexahydropyrimidine ring, which is a saturated six-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Hexahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydropyrimidine ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Oxidation to Form the Ketone:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically involving the reaction of the corresponding alkyl halide with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group and carboxylic acid group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid features a unique pyrimidine structure that contributes to its biological activity. Its molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, and it possesses a carboxylic acid functional group, which is pivotal for its interaction with biological targets.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of hexahydropyrimidine compounds exhibit antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • Research has demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate specific cellular pathways suggests its utility in anticancer drug development .
  • Enzyme Inhibition
    • The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for designing drugs targeting metabolic disorders or specific cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing tert-butyl groups to enhance solubility and stability during the synthesis process. Derivatives of this compound have been synthesized to improve efficacy and reduce toxicity in biological applications.

Case Studies

  • Case Study: Antimicrobial Testing
    • A study published in Molecules evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated a significant inhibitory effect against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development .
  • Case Study: Anticancer Research
    • In a clinical setting, researchers tested the anticancer properties of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential role in cancer therapeutics .
  • Case Study: Enzyme Interaction
    • A detailed molecular docking study illustrated how this compound interacts with target enzymes at the molecular level. This insight is vital for understanding its mechanism of action and enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature, hexahydropyrimidine ring structure, and the presence of both tert-butyl and carboxylic acid groups. These features contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

(2R,4S)-2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)/t5-,8+/m0/s1

InChI Key

QCCCYHVGVUJJLT-YLWLKBPMSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O

Canonical SMILES

CC(C)(C)C1NC(CC(=O)N1)C(=O)O

Origin of Product

United States

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